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Compound of Interest

Compound Name: KM-01

Cat. No.: B15601968

Core Compound Summary

KM-01 is a fungal metabolite identified as a potent and selective inhibitor of brassinosteroids, a
class of plant steroid hormones that regulate various aspects of growth and development.[1]
Early research focused on its isolation, structural elucidation, and biological activity, primarily
utilizing the rice lamina inclination bioassay.

Table 1: Summary of KM-01 (Brassinosteroid Inhibitor) Properties

Property Description

Fungal species, including Drechslera avenae

Source )

and Pycnoporus coccineus

Fatty acid ester of an eremophilane
Chemical Nature sesquiterpene, specifically a bipolaroxin

derivative.

Biological Activit Selective inhibitor of brassinosteroid-induced
iological Activity _ _ _
physiological responses in plants.

Primary Bioassay Rice Lamina Inclination Test.

Experimental Protocols

The isolation of KM-01 from fungal cultures involves a multi-step process:
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e Fungal Culture:Drechslera avenae or Pycnoporus coccineus is cultured on a suitable
medium.

o Extraction: The culture filtrate is extracted with an organic solvent to isolate crude secondary
metabolites.

o Chromatographic Separation: The crude extract is subjected to multiple rounds of
chromatography, such as silica gel chromatography and high-performance liquid
chromatography (HPLC), to purify KM-01.

 Structural Elucidation: The structure of the purified KM-01 is determined using spectroscopic
techniques, including mass spectrometry and nuclear magnetic resonance (NMR)
spectroscopy.

This bioassay is a sensitive method for quantifying brassinosteroid activity and the inhibitory
effects of compounds like KM-01.

o Plant Material: Rice seedlings (Oryza sativa) are grown in the dark to induce etiolation.
o Explant Preparation: The second leaf lamina joint is excised from the seedlings.

» Treatment: The explants are floated in a solution containing a known concentration of a
brassinosteroid (e.g., brassinolide) with or without varying concentrations of KM-01.

 Incubation: The explants are incubated in the dark for a defined period.

¢ Measurement: The angle of inclination between the leaf blade and the leaf sheath is
measured. A smaller angle in the presence of KM-01 indicates inhibitory activity.[2]

Signaling Pathway and Mechanism of Action

While the precise molecular target of KM-01 within the brassinosteroid signaling pathway has
not been definitively elucidated in early research, it is known to antagonize the effects of
brassinosteroids. The general brassinosteroid signaling pathway begins with the perception of
the hormone by a cell surface receptor complex.
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Caption: Brassinosteroid signaling pathway and the putative inhibitory point of KM-01.

Part 2: KM-01 - A Clinical Trial in Oncology
Core Trial Summary

The designation KM-01 also refers to a prospective, open-label, multicenter phase Il clinical
trial conducted under the K-MASTER project. This study evaluated the efficacy and safety of
avelumab, an anti-programmed death-ligand 1 (PD-L1) antibody, in patients with metastatic or
unresectable colorectal cancer (NCRC) characterized by mismatch repair deficiency (dAMMR)
or high microsatellite instability (MSI-H), or mutations in the DNA polymerase epsilon (POLE)
gene.[3]

Table 2: K-MASTER KM-01 Clinical Trial - Key Parameters

Parameter Description

Trial Identifier NCT03150706

Drug Avelumab

Target Programmed Death-Ligand 1 (PD-L1)

Metastatic or unresectable colorectal cancer
_ _ with dMMR/MSI-H or POLE mutations, who
Patient Population _ o
have failed at least one prior line of

chemotherapy.

Primary Objective To evaluate the antitumor activity of avelumab.
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Experimental Protocol

Patient Screening: Patients with metastatic colorectal cancer were screened for AMMR/MSI-
H status or POLE mutations.

Inclusion Criteria: Eligible patients had confirmed dMMR/MSI-H or POLE-mutated tumors
and had progressed after at least one line of standard chemotherapy.

Treatment: Avelumab was administered intravenously at a dose of 10 mg/kg every 2 weeks.

Response Evaluation: Tumor response was assessed according to Response Evaluation
Criteria in Solid Tumors (RECIST) v1.1.

Efficacy and Safety Data

The results from the phase Il study of avelumab in this patient population demonstrated

promising antitumor activity and a manageable safety profile.

Table 3: Efficacy Results of Avelumab in dMMR/MSI-H or POLE-mutated mCRC

Efficacy Endpoint Result

Objective Response Rate (ORR) Data from a relevant study showed an ORR.[3]

Median PFS was reported in a similar patient

Progression-Free Survival (PFS)

cohort.

The safety profile of avelumab was consistent

with previous studies, with common treatment-

Safety Profile

related adverse events including fatigue and

infusion-related reactions.

Note: Specific data points for the K-MASTER KM-01 trial are part of a larger study
(NCT03150706), and a standalone final report for KM-01 is not publicly available.

Signaling Pathway and Mechanism of Action

Avelumab is a human IgG1 monoclonal antibody that binds to PD-L1, preventing its interaction
with the PD-1 receptor on T cells. In MSI-H tumors, which have a high mutational burden and
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Caption: Mechanism of action of avelumab in MSI-High colorectal cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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